Stannic antimonate

Übersicht

Beschreibung

Stannic antimonate is a binary oxide compound that has attracted the attention of researchers and industries due to its unique properties and potential applications. It is used as an inorganic ion exchanger and is known for its temperature resistance and stability under chemical attacks .

Synthesis Analysis

Stannic antimonate can be synthesized under different conditions of preparation. Five samples of stannic antimony silicate inorganic ion exchanger have been synthesized, and the sample possessing the maximum ion exchange capacity (0.90 meq g−1 of dry exchanger) was selected for detailed studies .

Molecular Structure Analysis

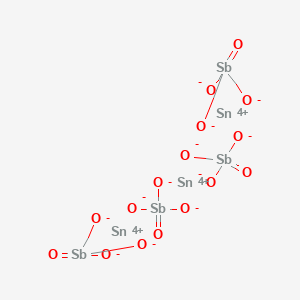

The molecular formula of Stannic antimonate is 4O4Sb.3Sn . The crystallite size and lattice strain of stannic antimonate and its dopants cobalt and strontium stannic antimonates after saturation with Co2+ and Cd2+ ions were determined at different irradiation doses .

Chemical Reactions Analysis

The leach rate values of Co2+ ion from stannic antimonate saturated with cobalt and cobalt stannic antimonate at different irradiation doses were determined . The ion exchange capacity is almost completely regained when determined on regenerated exchanger samples .

Physical And Chemical Properties Analysis

Stannic antimonate is thermally stable, possessing good ion exchange capacity and exhibiting regeneration phenomenon after heating at elevated temperatures . Antimonate salts are one of the most important classes of synthetic inorganic ion exchange materials as they are temperature resistant and stable under chemical attacks .

Wissenschaftliche Forschungsanwendungen

Gamma Radiation Studies

- Application Summary: Stannic Antimonate is used in the study of the effects of gamma radiation on crystallographic features. It is doped with cobalt and strontium ions for this purpose .

- Method of Application: The doping of Stannic Antimonate is conducted using a sol-gel technique. The doped and undoped Stannic Antimonates are characterized by elemental analysis (X-ray fluorescence), Fourier transform infrared spectroscopy (FT-IR), thermal analysis, and X-ray diffraction studies .

- Results: The structures of the ion-exchangers were identified and the empirical formulas found. The total capacity for Co2+ and Cd2+ ions were studied for Stannic Antimonates, cobalt, and strontium doped Stannic Antimonates .

Adsorption of Antimonate

- Application Summary: A ball-milled microscale zero valent iron/pyrite composite (BM-ZVI/FeS2) synthesized through ball-milling technology is applied for highly efficient sequestration of antimonate (Sb(V)) in aqueous solution .

- Method of Application: The BM-ZVI/FeS2 is synthesized through ball-milling technology .

- Results: BM-ZVI/FeS2 exhibited good Sb(V) removal efficiency (≥99.18%) at initial concentration less than 100 mg Sb(V)/L .

Ion Exchange

- Application Summary: Stannic Antimony Silicate is used as an inorganic ion exchanger. It has been demonstrated to achieve quantitative separation of Zn2+ from Mn2+, Cu2+, and Ni2+ .

- Method of Application: The specific method of application is not mentioned in the source .

- Results: Zn2+ ion has a very high value of Kd and is almost completely adsorbed .

Ion Exchange Studies

- Application Summary: Stannic Antimony Silicate, a variant of Stannic Antimonate, is used as an inorganic ion exchanger. It has been demonstrated to achieve quantitative separation of Zn2+ from Mn2+, Cu2+, and Ni2+ .

- Method of Application: The specific method of application is not mentioned in the source .

- Results: Zn2+ ion has a very high value of Kd and is almost completely adsorbed .

Radiation Stability Studies

- Application Summary: Stannic Antimonate and its dopants are subjected to gamma doses of 10, 50, and 100 kGy to study the radiation stabilities of these compounds .

- Method of Application: The specific method of application is not mentioned in the source .

- Results: There were no practically significant changes between the control and irradiated samples, showing that these exchangers are stable up to the levels of irradiation under investigation .

Thin-Layer Chromatography

- Application Summary: Stannic Antimonate is used in thin-layer chromatography for the quantitative separation of 200 to 800 g U from various metal ions .

- Method of Application: The specific method of application is not mentioned in the source .

- Results: The results or outcomes obtained are not mentioned in the source .

Ion Exchange Studies

- Application Summary: Stannic Antimony Silicate, a variant of Stannic Antimonate, is used as an inorganic ion exchanger. It has been demonstrated to achieve quantitative separation of Zn2+ from Mn2+, Cu2+, and Ni2+ .

- Method of Application: The specific method of application is not mentioned in the source .

- Results: Zn2+ ion has a very high value of Kd and is almost completely adsorbed .

Radiation Stability Studies

- Application Summary: Stannic Antimonate and its dopants are subjected to gamma doses of 10, 50, and 100 kGy to study the radiation stabilities of these compounds .

- Method of Application: The specific method of application is not mentioned in the source .

- Results: There were no practically significant changes between the control and irradiated samples, showing that these exchangers are stable up to the levels of irradiation under investigation .

Thin-Layer Chromatography

- Application Summary: Stannic Antimonate is used in thin-layer chromatography for the quantitative separation of 200 to 800 g U from various metal ions .

- Method of Application: The specific method of application is not mentioned in the source .

- Results: The results or outcomes obtained are not mentioned in the source .

Safety And Hazards

Eigenschaften

IUPAC Name |

tin(4+);tetrastiborate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/16O.4Sb.3Sn/q;;;;12*-1;;;;;3*+4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMDBZZCMDZXBND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-][Sb](=O)([O-])[O-].[O-][Sb](=O)([O-])[O-].[O-][Sb](=O)([O-])[O-].[O-][Sb](=O)([O-])[O-].[Sn+4].[Sn+4].[Sn+4] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

O16Sb4Sn3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1099.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Stannic antimonate | |

CAS RN |

12673-86-8 | |

| Record name | Stannic antimonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012673868 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | STANNIC ANTIMONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6AU5F0U54X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[6-(Aminomethyl)piperidin-2-yl]methanol](/img/structure/B1379193.png)

![Tert-butyl 4-phenyl-4-[(2,2,2-trifluoroethyl)carbamoyl]piperidine-1-carboxylate](/img/structure/B1379195.png)

![1-[(1-Benzyl-4-methylpiperidin-4-yl)methyl]-4-methylpiperazine](/img/structure/B1379202.png)

![2-[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]azepane hydrochloride](/img/structure/B1379203.png)

![6-bromo-1-[2-(dimethylamino)ethyl]-2,3-dihydro-1H-indole-2,3-dione hydrochloride](/img/structure/B1379210.png)